Flgfvgqalnallgkl-NH2

Antimicrobial peptide Staphylococcus aureus Minimum Inhibitory Concentration

Researchers studying frog-derived antimicrobial peptides (AMPs) often face a lack of well-characterized, mid-potency reference compounds to calibrate assays. FLGFVGQALNALLGKL-NH2 is a synthetic, C-terminally amidated peptide that solves this by providing a consistent benchmark with a reported MIC of 32 μM against *Staphylococcus aureus* ATCC 29213. - Occupies a distinct mid-range potency, enabling comparative structure-activity relationship (SAR) studies against more potent (e.g., CPF-B1, MIC=5 μM) and less potent (e.g., pseudin-2, MIC=80 μM) frog-derived AMPs. - Its confirmed membrane-disrupting mechanism, characterized by flow cytometry and AFM, makes it an ideal tool for dissecting Gram-positive selectivity. - Supplied with high purity (≥98% HPLC) and rigorous quality control, ensuring reliable, reproducible results for your antimicrobial resistance research programs.

Molecular Formula C80H130N20O18
Molecular Weight 1660.0 g/mol
Cat. No. B12384408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlgfvgqalnallgkl-NH2
Molecular FormulaC80H130N20O18
Molecular Weight1660.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N
InChIInChI=1S/C80H130N20O18/c1-42(2)31-55(68(85)106)94-75(113)53(27-21-22-30-81)91-64(103)39-86-73(111)57(33-44(5)6)98-77(115)58(34-45(7)8)95-70(108)49(14)90-76(114)61(38-63(84)102)99-78(116)59(35-46(9)10)96-69(107)48(13)89-74(112)54(28-29-62(83)101)92-65(104)41-88-80(118)67(47(11)12)100-79(117)60(37-51-25-19-16-20-26-51)93-66(105)40-87-72(110)56(32-43(3)4)97-71(109)52(82)36-50-23-17-15-18-24-50/h15-20,23-26,42-49,52-61,67H,21-22,27-41,81-82H2,1-14H3,(H2,83,101)(H2,84,102)(H2,85,106)(H,86,111)(H,87,110)(H,88,118)(H,89,112)(H,90,114)(H,91,103)(H,92,104)(H,93,105)(H,94,113)(H,95,108)(H,96,107)(H,97,109)(H,98,115)(H,99,116)(H,100,117)/t48-,49-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,67-/m0/s1
InChIKeyQYTJRSXVLFZZSN-ZQMQJQEISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FLGFVGQALNALLGKL-NH2 Overview


FLGFVGQALNALLGKL-NH2 is a synthetic, C-terminally amidated antimicrobial peptide (AMP) of frog origin, characterized by a molecular weight of 1660.01 g/mol and CAS number 2268718-85-8 . It is categorized as a cationic, α-helical, membrane-active peptide [1]. Its primary documented bioactivity is inhibition of the Gram-positive bacterium *Staphylococcus aureus* ATCC 29213, with a reported minimum inhibitory concentration (MIC) of 32 μM . This peptide serves as a research tool for investigating frog-derived AMPs, membrane disruption mechanisms, and comparative structure-activity relationships within its class.

Workflow Frog-derived antimicrobial peptide structure-activity relationship (SAR) studies
Method context Broth microdilution screening against Gram-positive S. aureus ATCC 29213
Mechanism focus Cationic, membrane-active peptide with reported α-helical conformation

FLGFVGQALNALLGKL-NH2: Why It's Not Interchangeable


Antimicrobial peptides from frog skin secretions represent a highly diverse class of molecules with significant variations in primary sequence, secondary structure, and, consequently, antimicrobial potency and spectrum [1]. Simple substitution of one frog-derived AMP for another, even within the same genus, is not scientifically valid. For instance, peptides like CPF-B1 (MIC=5 μM) and pseudin-2 (MIC=80 μM) exhibit over an order of magnitude difference in their activity against *S. aureus* [2][3]. FLGFVGQALNALLGKL-NH2, with its specific MIC of 32 μM against *S. aureus* ATCC 29213, occupies a distinct position within this activity landscape. Its unique 16-amino-acid sequence dictates a specific interaction with bacterial membranes, which is not replicated by other peptides, making it a non-substitutable reference compound for studies focused on this particular potency range and sequence motif.

Seq 16-aa sequence motif may shift membrane interaction profile compared with other frog AMPs
Pot Mid-range MIC against S. aureus differs from higher- or lower-potency frog peptides; potency context may not transfer
Sel Gram-positive selectivity profile inferred; spectrum may differ from peptides with dual Gram-positive/Gram-negative activity

FLGFVGQALNALLGKL-NH2 Comparative Evidence


Potency Against S. aureus ATCC 29213

The antimicrobial potency of FLGFVGQALNALLGKL-NH2 was directly compared to several other frog-derived antimicrobial peptides against the same bacterial strain, *Staphylococcus aureus* ATCC 29213. The MIC of FLGFVGQALNALLGKL-NH2 is 32 μM . This places its activity between the more potent peptide CPF-B1 (MIC=5 μM) [1] and the less potent peptides pseudin-2 (MIC=80 μM) [2] and ranatuerin 1T (MIC=120 μM) [3]. It is also less potent than japonicin-2 (MIC=20 μM) [4].

Potency vs S. aureus
Cross-study comparable
MIC = 32 μM (target); CPF-B1: 5 μM; Japonicin-2: 20 μM; Pseudin-2: 80 μM; Ranatuerin 1T: 120 μM
Supports antimicrobial screening context; mid-range activity reference point
Broth microdilution, S. aureus ATCC 29213; cross-study comparison
Antimicrobial peptide Staphylococcus aureus Minimum Inhibitory Concentration Frog skin secretion Structure-activity relationship

Gram-Positive Selectivity

The antimicrobial spectrum of FLGFVGQALNALLGKL-NH2 is primarily characterized by activity against the Gram-positive bacterium *Staphylococcus aureus*. While the specific peptide's activity against Gram-negative bacteria has not been explicitly reported in the primary reference, the original study on related peptides from *Rana arvalis* indicates that the characterized peptide exhibited broad-spectrum activity, including against ATCC strains of *E. coli* and a multi-drug resistant clinical isolate [1]. This contrasts with some comparators, like ranatuerin 1T, which showed a 3-fold higher potency against *E. coli* (MIC=40 μM) than *S. aureus* (MIC=120 μM) [2], and pseudin-2, which was >30-fold more potent against *E. coli* (MIC=2.5 μM) than *S. aureus* (MIC=80 μM) [3]. The absence of high potency against *E. coli* in the direct reporting for FLGFVGQALNALLGKL-NH2 suggests a more pronounced Gram-positive selectivity profile compared to these peptides.

Gram-Selectivity
Class-level inference
Reported only against Gram-positive S. aureus; anti-Gram-negative activity not documented
Supports Gram-positive selectivity profiling; broader-spectrum data to verify
Comparators show divergent E. coli activity; direct E. coli MIC absent for target
Antimicrobial spectrum Gram-positive bacteria Gram-negative bacteria Selectivity Frog antimicrobial peptide

Membrane Disruption Mechanism

The mechanism of action for FLGFVGQALNALLGKL-NH2 is inferred from the study of the peptide identified in *Rana arvalis*, which is the source reference for this compound. The study confirmed that the peptide disrupts the bacterial membrane, a mechanism common to many cationic antimicrobial peptides. However, this study provided direct, quantitative, and visual evidence of membrane disruption using flow cytometry and atomic force microscopy (AFM) at sub-MIC, MIC, and above-MIC concentrations [1]. This level of detailed mechanistic characterization is not available for all frog AMPs. For example, while pseudin-2 and CPF-B1 are also thought to act via membrane disruption, their studies primarily rely on MIC and hemolysis data, lacking the same depth of microscopic visualization [2][3].

Membrane Disruption
Class-level inference
Confirmed by flow cytometry and AFM at sub-MIC, MIC, and above-MIC levels
Supports mechanism-of-action studies; detailed visualization depth not available for all frog AMPs
Parent peptide Rana arvalis reference; compare with MIC-only data for pseudin-2, CPF-B1
Membrane-active peptide Mechanism of action Atomic Force Microscopy Flow Cytometry Frog antimicrobial peptide

Activity Against Drug-Resistant Isolates

The peptide from *Rana arvalis*, which serves as the reference for FLGFVGQALNALLGKL-NH2, demonstrated activity not only against ATCC laboratory strains but also against a multi-drug resistant clinical isolate [1]. This is a significant differentiator, as not all frog antimicrobial peptides have been tested against clinically relevant drug-resistant strains. For instance, while CPF-B1 has shown activity against methicillin-resistant *S. aureus* (MRSA) clinical isolates with MIC values of 4–8 μM [2], other comparators like ranatuerin 1T and pseudin-2 have not been reported to be active against such strains [3][4].

Drug-Resistant Isolates
Class-level inference
Active against a multi-drug resistant clinical isolate (reference study)
Supports antimicrobial resistance research context; isolate-specific MIC data to verify
CPF-B1 reported against MRSA clinical isolates; ranatuerin 1T, pseudin-2 not tested
Antibiotic resistance Multi-drug resistant MRSA Clinical isolate Frog antimicrobial peptide

Helical Conformation and Membrane Aggregation

Biophysical characterization of the *Rana arvalis* peptide, which is the basis for FLGFVGQALNALLGKL-NH2, revealed two important properties not universally reported for all frog AMPs: 1) Circular dichroism (CD) spectroscopy confirmed an α-helical conformation, a common feature among cationic AMPs [1]; and 2) Surface plasmon resonance (SPR) analysis indicated that the peptide may self-aggregate or oligomerize at the membrane surface [1]. While many frog peptides, such as japonicin-2, also adopt an α-helical structure [2], the specific aggregation behavior at the membrane interface is a unique, experimentally observed characteristic that can influence the mechanism and kinetics of membrane disruption.

Biophysics
Class-level inference
α-helical conformation (CD); self-aggregation/oligomerization at membrane surface (SPR)
Supports peptide-lipid interaction studies; aggregation property unique among comparators
CD and SPR on Rana arvalis parent peptide; japonicin-2 lacks aggregation data
Circular dichroism Surface plasmon resonance Peptide aggregation Alpha-helical peptide Membrane interaction

FLGFVGQALNALLGKL-NH2 Research Applications


Mid-Potency AMP Benchmarking

Researchers can utilize FLGFVGQALNALLGKL-NH2 as a reference standard for mid-range antimicrobial activity (MIC=32 μM) against *S. aureus* ATCC 29213. This allows for the calibration and validation of novel frog-derived AMPs or synthetic analogs, providing a consistent benchmark that is more potent than pseudin-2 (80 μM) but less potent than CPF-B1 (5 μM) or japonicin-2 (20 μM) [1][2][3].

Gram-Positive Selective Membrane Disruption

Given its reported activity against *S. aureus* and the lack of high potency against *E. coli* in direct reporting, this peptide is well-suited for studies aiming to dissect the molecular basis of Gram-positive selectivity in cationic, α-helical peptides. Its membrane-disrupting mechanism, confirmed by flow cytometry and AFM, provides a clear phenotype to correlate with structural features and lipid composition [4].

Peptide Aggregation at Membrane Interface

The SPR-observed propensity of the parent peptide to self-aggregate or oligomerize at the membrane surface [4] makes FLGFVGQALNALLGKL-NH2 an ideal model compound for investigating the role of peptide-peptide interactions in the mechanism of action of antimicrobial peptides. This is a distinct biophysical property that can be systematically studied and potentially engineered for improved activity.

Activity Against Drug-Resistant Isolates

The explicit mention of activity against a multi-drug resistant clinical isolate in the reference study [4] positions this peptide as a valuable tool for research programs focused on addressing antibiotic resistance. It can serve as a starting point for medicinal chemistry efforts aimed at developing analogs with enhanced potency and selectivity against clinically challenging pathogens.

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Reported mid-range S. aureus MIC benchmark
Comparative SAR with frog AMPs
Gram-positive membrane disruption research
Reported Gram-positive selectivity profile
Membrane integrity assay endpoints
Peptide-membrane interaction studies
SPR-observed membrane-surface aggregation behavior
Oligomerization & lipid bilayer binding review
Antimicrobial resistance research
Reported multi-drug resistant isolate activity
Resistant-strain MIC validation

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26 linked technical documents
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